8-Fluoroisoquinoline-5-sulfonamide
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Overview
Description
8-Fluoroisoquinoline-5-sulfonamide is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Fluorinated isoquinolines are of significant interest due to their unique properties, such as biological activities and light-emitting characteristics . These compounds are essential in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 8-Fluoroisoquinoline-5-sulfonamide involves several methodologies. One common approach is the direct introduction of a fluorine atom onto the isoquinoline ring . This can be achieved through reactions involving fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods often utilize catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
8-Fluoroisoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
8-Fluoroisoquinoline-5-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Fluoroisoquinoline-5-sulfonamide involves its interaction with specific molecular targets. For instance, it can act as an allosteric inhibitor of bacterial DNA gyrase, an enzyme crucial for DNA replication . By binding to the enzyme, it prevents the synthesis of bacterial DNA, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
8-Fluoroisoquinoline-5-sulfonamide can be compared with other fluorinated isoquinolines and quinolines:
5-Fluoroisoquinoline: Similar in structure but lacks the sulfonamide group, which may affect its biological activity.
7-Fluoroquinoline: Another fluorinated compound with different substitution patterns, leading to varied biological properties.
5,8-Difluoroquinoline: Contains two fluorine atoms, which can enhance its reactivity and biological activity compared to mono-fluorinated derivatives.
Properties
IUPAC Name |
8-fluoroisoquinoline-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2S/c10-8-1-2-9(15(11,13)14)6-3-4-12-5-7(6)8/h1-5H,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZPVDSFXWMIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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